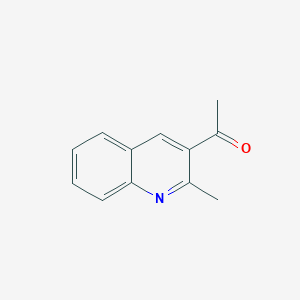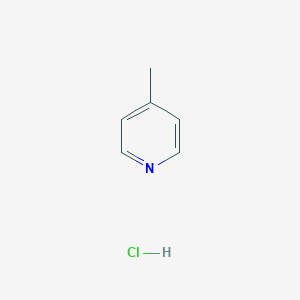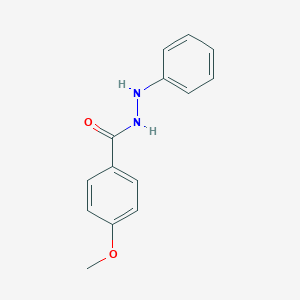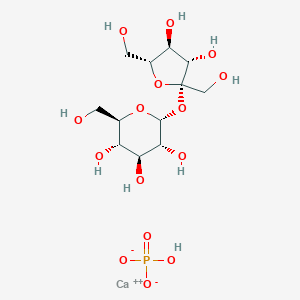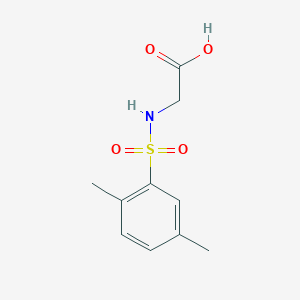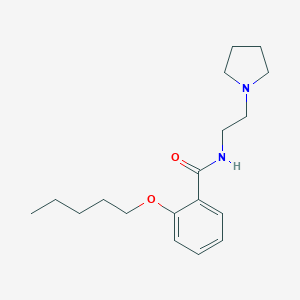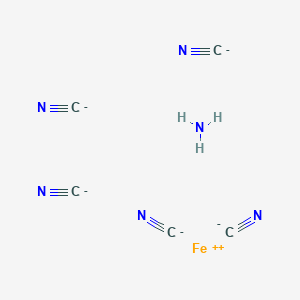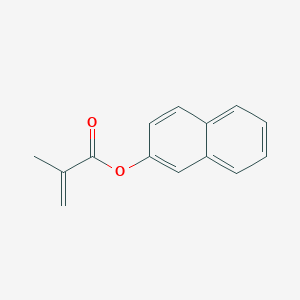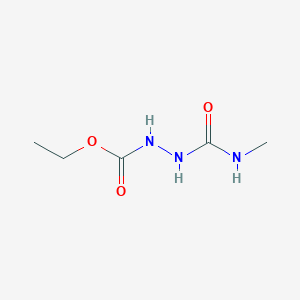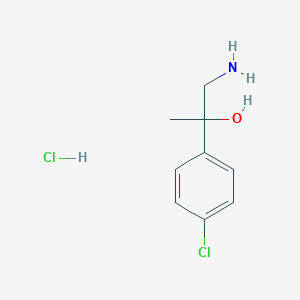
1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride follows a similar pattern, starting from acetanilide through these stages, demonstrating the typical approach for synthesizing aminoalcohol hydrochlorides (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often performed using techniques like X-ray diffraction, showcasing different crystallization behaviors and molecular conformations. For example, compounds related to the amino-propanol family exhibit distinct crystal structures and hydrogen bonding patterns, highlighting the importance of structural analyses in understanding the compound's properties (W. Nitek et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound can include its use as an intermediate in various organic synthesis processes. The structure and functional groups of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride make it suitable for reactions such as Mannich reactions and nucleophilic additions, as seen with similar compounds in research (A. U. Isakhanyan et al., 2016).
Scientific Research Applications
Enantioselective Synthesis and Catalysis
Research in enantioselective synthesis has led to the development of new chiral amino alcohol-based ligands for asymmetric alkynylation, producing chiral trichloromethyl propargyl alcohols with high enantiomeric excess. These chiral adducts serve as intermediates for synthesizing pharmaceutically important building blocks, demonstrating the compound's role in facilitating efficient and practical pathways in organic synthesis (Jiang & Si, 2004).
Spectroscopic Characterization and Crystal Structures
The spectroscopic characterization and crystal structure analysis of cathinone derivatives, including compounds structurally related to "1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride," have been performed. Such studies provide essential data for the identification and analysis of new compounds, contributing to forensic toxicology and pharmaceutical research (Kuś et al., 2016).
Synthesis and Biological Activity
The synthesis and evaluation of substituted phenyl azetidines as potential antimicrobial agents indicate the broader applicability of similar compounds in developing new therapeutic agents. These studies involve multi-step syntheses and biological screenings to identify compounds with significant antimicrobial properties (Doraswamy & Ramana, 2013).
Anticonvulsive and N-cholinolytic Activities
Research on new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and their derivatives has revealed pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest potential applications in developing novel therapeutic agents targeting neurological disorders and diseases affecting the cholinergic system (Papoyan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMPROKNNTHQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588760 |
Source


|
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride | |
CAS RN |
14002-11-0 |
Source


|
| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



